molecular formula C11H13N3O2 B14638671 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione CAS No. 56788-15-9

3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione

Cat. No.: B14638671
CAS No.: 56788-15-9
M. Wt: 219.24 g/mol
InChI Key: IPFDGFQBNGKSFS-UHFFFAOYSA-N
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Description

3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a butyl group attached to the nitrogen atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione typically involves the cyclization of suitable precursors. One common method involves the reaction of 2,3-pyridinedicarboxylic acid with appropriate amines under acidic conditions to form the pyridopyrimidine core . The butyl group can be introduced through alkylation reactions using butyl halides.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The key steps include the formation of the pyridopyrimidine core, followed by functionalization to introduce the butyl group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .

Comparison with Similar Compounds

Uniqueness: 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione is unique due to the presence of the butyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can result in different binding affinities and selectivities for molecular targets compared to other pyridopyrimidine derivatives .

Properties

CAS No.

56788-15-9

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-butyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-2-3-7-14-10(15)8-5-4-6-12-9(8)13-11(14)16/h4-6H,2-3,7H2,1H3,(H,12,13,16)

InChI Key

IPFDGFQBNGKSFS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(NC1=O)N=CC=C2

Origin of Product

United States

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